molecular formula C8H5BrN2O6 B572000 Methyl 4-bromo-2,6-dinitrobenzoate CAS No. 1272756-03-2

Methyl 4-bromo-2,6-dinitrobenzoate

Cat. No.: B572000
CAS No.: 1272756-03-2
M. Wt: 305.04
InChI Key: XFHBMIBQDDEXIX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,6-dinitrobenzoate is an organic compound with the molecular formula C8H5BrN2O6 and a molecular weight of 305.04 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and nitro groups. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Methyl 4-bromo-2,6-dinitrobenzoate is a chemical compound used in organic synthesis The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Biochemical Pathways

It is known to be used in Suzuki–Miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that it may play a role in pathways involving carbon-carbon bond formation.

Pharmacokinetics

As a chemical used in organic synthesis, its bioavailability would depend on various factors including its physical and chemical properties, as well as the specific conditions under which it is used .

Result of Action

As a reagent in Suzuki–Miyaura coupling , it likely contributes to the formation of carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2,6-dinitrobenzoate typically involves the nitration of methyl 4-bromobenzoate. The nitration process introduces nitro groups at the 2 and 6 positions of the benzene ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2,6-dinitrobenzoate is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The combination of bromine and nitro groups at the 2 and 6 positions provides distinct chemical properties that are valuable in various research and industrial contexts .

Properties

IUPAC Name

methyl 4-bromo-2,6-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O6/c1-17-8(12)7-5(10(13)14)2-4(9)3-6(7)11(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHBMIBQDDEXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743578
Record name Methyl 4-bromo-2,6-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-03-2
Record name Benzoic acid, 4-bromo-2,6-dinitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-2,6-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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